

# Spectroscopic Profile of 4-Hydroxy-2-iodobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxy-2-iodobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-2-iodobenzaldehyde** (CAS No: 38170-02-4 / 90151-01-2), a valuable building block in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific compound are not readily available in public databases, this guide presents a predicted spectroscopic profile based on the analysis of structurally analogous compounds.

## Chemical Structure and Properties

IUPAC Name: **4-Hydroxy-2-iodobenzaldehyde** Molecular Formula: C<sub>7</sub>H<sub>5</sub>IO<sub>2</sub> Molecular Weight: 248.02 g/mol Appearance: Expected to be a solid at room temperature.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Hydroxy-2-iodobenzaldehyde**. These predictions are derived from the known spectral characteristics of closely related molecules, including 4-bromo-2-hydroxybenzaldehyde, 4-iodobenzaldehyde, and 2-iodobenzaldehyde.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~9.8 - 10.0	s	-	Aldehyde H (CHO)
~7.6 - 7.8	d	~2.0	H-3
~7.1 - 7.3	dd	~8.5, ~2.0	H-5
~6.9 - 7.1	d	~8.5	H-6
~11.0	s (broad)	-	Phenolic OH

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~195 - 197	Aldehyde C=O
~160 - 162	C-4 (C-OH)
~140 - 142	C-2 (C-I)
~135 - 137	C-5
~120 - 122	C-1
~118 - 120	C-6
~95 - 97	C-3

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 3400	Broad	O-H stretch (phenolic)
~1650 - 1670	Strong	C=O stretch (aldehyde)
~1580 - 1600	Medium	C=C stretch (aromatic)
~1200 - 1300	Medium	C-O stretch (phenol)
~600 - 700	Medium	C-I stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
248	High	[M] <sup>+</sup> (Molecular Ion)
247	Medium	[M-H] <sup>+</sup>
220	Medium	[M-CO] <sup>+</sup>
121	Medium	[M-I] <sup>+</sup>
93	Medium	[M-I-CO] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-Hydroxy-2-iodobenzaldehyde** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used.

## Infrared (IR) Spectroscopy

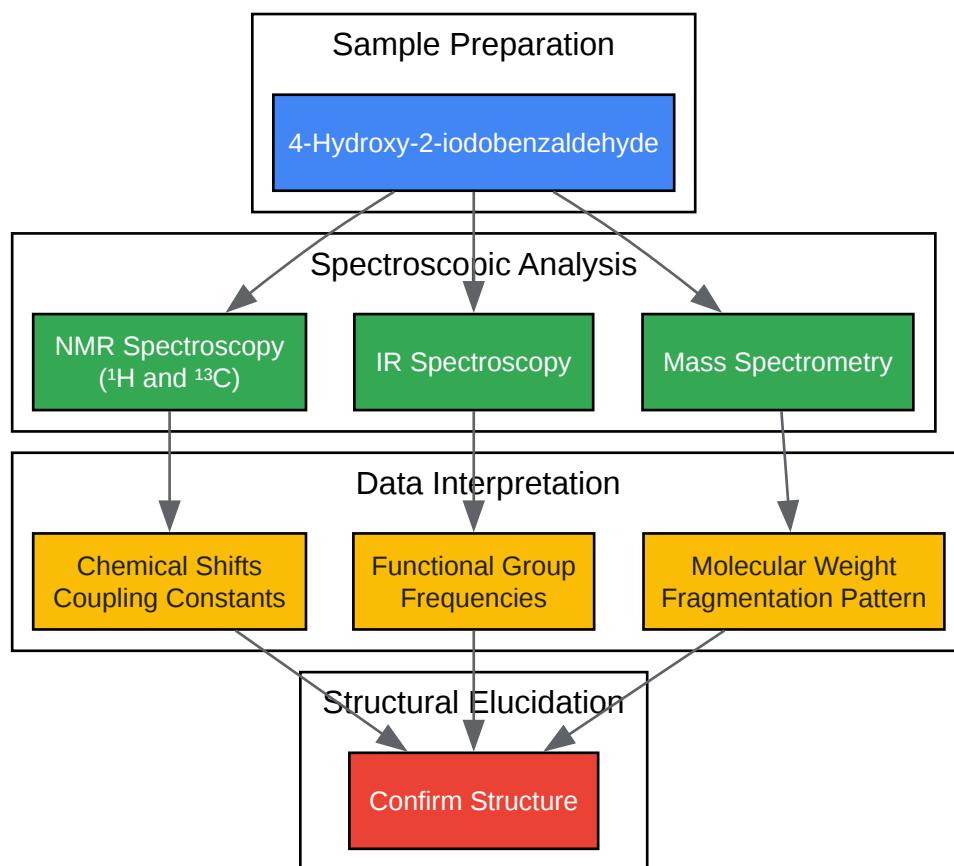
- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
- Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.
- Analysis: The ions are separated by a quadrupole mass analyzer, and the mass-to-charge ratio ( $m/z$ ) of the ions is detected.

## Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a chemical compound like **4-Hydroxy-2-iodobenzaldehyde** is depicted in the following diagram.



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Caption: Workflow for Spectroscopic Analysis.

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